molecular formula C21H15F3N4O B11175519 9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11175519
M. Wt: 396.4 g/mol
InChI Key: QVJJTTWPHZLECW-UHFFFAOYSA-N
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Description

9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of multiple fluorine atoms and a triazoloquinazoline core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves the following steps:

    Formation of the Triazoloquinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. The reaction often involves the use of catalysts and specific solvents to facilitate the formation of the triazoloquinazoline ring.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through selective fluorination reactions. These reactions require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Precursors: Large quantities of the starting materials are synthesized and purified.

    Controlled Reaction Conditions: The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. The compound’s fluorine atoms and triazoloquinazoline core allow it to bind to metal ions or biological macromolecules, leading to changes in fluorescence properties. This interaction can be used to monitor the presence of specific ions or molecules in a given environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol lies in its specific arrangement of fluorine atoms and the triazoloquinazoline core, which imparts distinct chemical and physical properties. These properties make it particularly useful as a fluorescent probe and in other specialized applications.

Properties

Molecular Formula

C21H15F3N4O

Molecular Weight

396.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H15F3N4O/c22-14-3-1-11(2-4-14)12-7-17-19(18(29)8-12)20(28-21(27-17)25-10-26-28)13-5-15(23)9-16(24)6-13/h1-6,9-10,12,20H,7-8H2,(H,25,26,27)

InChI Key

QVJJTTWPHZLECW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC(=C4)F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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